3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4,5-dibromo-2-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-4-10-6(8)7(9)11(4)3-2-5(12)13/h2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSXAIGJWHWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CCC(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a protocol adapted from Alonso-Alija et al., 2-methyl-1H-imidazole is dissolved in chloroform and cooled to −5°C using an ice-salt bath. Bromine (Br₂) is added dropwise, and the mixture is stirred at room temperature for 20 hours. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile, targeting the 4- and 5-positions of the imidazole ring due to their high electron density. The methyl group at position 2 directs bromination to the remaining available positions.
Key Data:
Purification and Challenges
The product precipitates as an orange solid, which is filtered and washed with 2 N NaOH to neutralize excess bromine. Challenges include controlling exothermic reactions during bromine addition and avoiding over-bromination.
Alkylation with 3-Bromopropanoic Acid
The second step involves alkylating 4,5-dibromo-2-methyl-1H-imidazole with 3-bromopropanoic acid to introduce the propanoic acid moiety.
Reaction Optimization
Adapting methods from PMC studies, the alkylation is performed under reflux in dichloromethane for 48 hours. The nucleophilic nitrogen at position 1 of the imidazole attacks the electrophilic carbon of 3-bromopropanoic acid, forming a carbon-nitrogen bond.
Key Data:
Characterization of the Final Product
The product is purified via recrystallization or column chromatography. Structural confirmation relies on spectroscopic methods:
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the imidazole ring can be oxidized to form imidazole N-oxides.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of new imidazole derivatives with different substituents.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Hydrolysis: Formation of carboxylic acids from esters or amides.
Scientific Research Applications
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The propanoic acid side chain enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets in biological systems.
Comparison with Similar Compounds
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid
- Structure: Phenyl groups at the 4- and 5-positions of the imidazole ring, with a propanoic acid chain.
- Molecular Weight : 291.31 g/mol .
- Applications: Phenyl-substituted derivatives are often explored in materials science and medicinal chemistry for their planar aromatic systems, which may improve binding to hydrophobic enzyme pockets.
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Structure: Thioether linkage between the imidazole and propanoic acid, with a methyl group at the 1-position.
- Synthesis: Prepared via reaction of 3-bromopropanoic acid with methimazole, emphasizing challenges in regioselectivity (substitution at S-2 vs. N-3) .
- Key Differences :
- Functional Group : The thioether group introduces sulfur, which may enhance metal-binding capacity or redox activity compared to the brominated compound.
- Reactivity : Thioethers are prone to oxidation, whereas brominated imidazoles may undergo nucleophilic substitution.
Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., Compounds 1–3 from Marine Drugs)
- Structure: Chlorinated phenyl groups attached to propanoic acid.
- Key Differences: Halogen Type: Chlorine vs. Ring System: The target compound’s imidazole ring (aromatic heterocycle) contrasts with the phenyl group, affecting hydrogen-bonding and electronic properties.
2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid
- Structure: Amino group and dimethyl substituents on the imidazole ring.
- Molecular Weight: Not explicitly stated, but the amino group increases polarity .
- Key Differences: Substituents: Dimethyl and amino groups vs. dibromo and methyl; the amino group may enhance solubility in aqueous environments. Potential Applications: Amino-functionalized imidazoles are common in drug design (e.g., histidine analogs), suggesting divergent biological targets compared to brominated derivatives.
Biological Activity
Overview
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound classified as an imidazole derivative. Its structure features a propanoic acid side chain attached to a dibrominated imidazole ring. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of bromine atoms enhances its reactivity and binding affinity, while the propanoic acid moiety improves solubility and bioavailability, facilitating effective interaction with biological systems.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Related Imidazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Antifungal Activity
In addition to antibacterial properties, imidazole derivatives are also recognized for their antifungal activity. Compounds similar to this compound have demonstrated effectiveness against various fungal strains, including Candida albicans and Fusarium oxysporum. The observed activity correlates with structural features such as halogen substitution .
| Compound | MIC (µM) | Target Fungi |
|---|---|---|
| This compound | TBD | TBD |
| Related Imidazole Derivative | 16.69 - 78.23 | C. albicans |
Anticancer Activity
The potential anticancer properties of imidazole derivatives have been explored in various studies. These compounds often act by inhibiting specific cellular pathways involved in tumor growth and proliferation. The mechanisms include enzyme inhibition that disrupts metabolic processes essential for cancer cell survival .
Case Studies
Several case studies have investigated the biological effects of imidazole derivatives:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those with dibromo substitutions. Results indicated significant inhibition against multiple bacterial strains, suggesting a promising avenue for developing new antibiotics .
- Antifungal Efficacy : Another research focused on the antifungal activity of halogenated imidazoles against clinical isolates of fungi. The study highlighted the effectiveness of these compounds in inhibiting fungal growth and proposed further structural modifications to enhance their activity .
- Cancer Cell Line Studies : Research examining the effects of imidazole derivatives on cancer cell lines showed that certain compounds could induce apoptosis in malignant cells while sparing normal cells, indicating a selective cytotoxicity that is desirable in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
